
PD 176252
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von PD 176252 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließender KupplungDer letzte Schritt beinhaltet die Bildung der Harnstoffverknüpfung mit der Nitrophenylgruppe . Industrielle Produktionsverfahren beinhalten in der Regel die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, z. B. die Steuerung der Temperatur, die Wahl des Lösungsmittels und die Reaktionszeit .
Analyse Chemischer Reaktionen
PD 176252 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Nitrogruppe zu einer Aminogruppe zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Indol- und Pyridinringen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Werkzeugverbindung zur Untersuchung von Rezeptor-Ligand-Wechselwirkungen und Rezeptorpharmakologie verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation von Bombesinrezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind.
Medizin: Erforscht auf sein Potenzial als Anti-Angstmittel und seine Antikrebs-Eigenschaften. .
Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Bombesinrezeptoren abzielen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Bombesinrezeptoren BB1 und BB2 antagonisiert. Diese Rezeptoren sind an verschiedenen Signalwegen beteiligt, darunter solche, die die Zellproliferation und die Neurotransmitterfreisetzung regulieren. Durch die Blockierung dieser Rezeptoren kann this compound die nachgeschalteten Signalwege hemmen, was zu einer reduzierten Zellproliferation und einer veränderten Neurotransmitterfreisetzung führt . Zusätzlich wirkt this compound als Agonist von N-Formylpeptidrezeptoren FPR1 und FPR2, wodurch zelluläre Reaktionen weiter moduliert werden .
Wissenschaftliche Forschungsanwendungen
Oncological Applications
Inhibition of Cancer Cell Proliferation
PD 176252 has demonstrated significant anti-cancer properties, particularly against various cancer cell lines. It inhibits the growth of head and neck cancer cells and lung cancer cells, with IC50 values indicating effective dose-response relationships. For instance, in a study involving human cancer cell lines, this compound exhibited an IC50 of approximately 8 µM for certain head and neck squamous cell carcinoma lines, showcasing its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which this compound exerts its anti-cancer effects involves the blockade of GRPR signaling pathways that are often upregulated in tumors. This blockade can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies have indicated that this compound not only inhibits tumor growth but also reduces cisplatin-induced nephrotoxicity, potentially improving the therapeutic index of chemotherapy regimens .
Table 1: Anti-Cancer Activity of this compound
Cancer Type | IC50 (µM) | Effect |
---|---|---|
Head and Neck Cancer | ~8 | Inhibition of cell growth |
Lung Cancer | ~8 | Inhibition of cell growth |
C6 Rat Glioma Cells | 2 | Inhibition of proliferation |
Neurobiological Applications
Anxiolytic Effects
Research has shown that this compound can exhibit anxiolytic effects when administered to specific brain regions. In studies involving microinfusion into the dorsal raphe nucleus, doses ranging from 20 to 500 ng enhanced social interaction in aversive conditions, indicating potential applications in treating anxiety disorders .
Table 2: Neurobiological Effects of this compound
Dose (ng) | Effect |
---|---|
20 | Increased social interaction |
100 | Anxiolytic effect observed |
500 | Enhanced social behavior |
Pharmacological Insights
Dual Anti-Cancer and Anti-Itch Activity
Recent studies have explored the dual activity of this compound analogues that not only target cancer cells but also exhibit anti-itch properties. This dual functionality opens avenues for developing multi-target therapies that can address both oncological and dermatological conditions .
Case Studies
Case Study: Cisplatin-Induced Nephrotoxicity
A significant study investigated the protective effects of this compound against cisplatin-induced nephrotoxicity. The findings indicated that while this compound itself showed cytotoxicity at higher concentrations, its analogues (specifically 5d and 5m ) provided greater protection against renal damage without significant toxicity to normal cells. These analogues suppressed inflammatory markers such as TNF-α and IL-6, highlighting their potential as protective agents during chemotherapy .
Wirkmechanismus
PD 176252 exerts its effects by antagonizing bombesin receptors BB1 and BB2. These receptors are involved in various signaling pathways, including those regulating cell proliferation and neurotransmitter release. By blocking these receptors, this compound can inhibit the downstream signaling pathways, leading to reduced cell proliferation and altered neurotransmitter release . Additionally, this compound acts as an agonist of N-Formyl peptide receptors FPR1 and FPR2, further modulating cellular responses .
Vergleich Mit ähnlichen Verbindungen
PD 176252 ist im Vergleich zu anderen Bombesinrezeptorantagonisten einzigartig aufgrund seiner hohen Affinität und Selektivität für BB1- und BB2-Rezeptoren. Ähnliche Verbindungen umfassen:
PD 168368: Ein weiterer Bombesinrezeptorantagonist mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
RC-3095: Ein Bombesin/Gastrin-freisetzender Peptid-Antagonist mit potenzieller Antikrebsaktivität.
Litorin-Acetat: Ein Amphibien-Bombesin-Peptid-Derivat mit ähnlicher Rezeptoraffinität
Biologische Aktivität
PD 176252 is a non-peptide antagonist of the gastrin-releasing peptide receptor (GRP-R, BB2) and the neuromedin B receptor (NMB-R, BB1). This compound has garnered attention in various research domains due to its significant biological activities, particularly in cancer treatment and neurological studies.
- Chemical Name : (S)-N-[[1-(5-Methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[[-(4-nitrophenyl)amino]carbonyl]amino-1H-indole-3-propanamide
- Purity : ≥98%
- K_i Values :
- BB1: 0.17 nM
- BB2: 1.0 nM
This compound functions primarily as an antagonist for GRP-R and NMB-R, inhibiting signaling pathways that promote cell proliferation and survival in various cancer types. The compound has demonstrated the ability to suppress tumor growth in both in vitro and in vivo models.
Antiproliferative Effects
Research indicates that this compound effectively inhibits the proliferation of several cancer cell lines:
- C6 Glioma Cells : IC50 = 2 μM
- NCI-H1299 Xenograft Model : IC50 = 5 μM
- Head and Neck Squamous Cell Carcinoma (HNSCC) : IC50 ≈ 8 μM for HNSCC cell lines UM-22B and 1483, while exhibiting higher resistance in normal mucosal epithelial cells (IC50 = 26 μM) .
Mechanistic Insights
Studies have shown that this compound disrupts the growth factor signaling pathways associated with GRP-R, leading to reduced cellular proliferation. For example, in HNSCC cells, this compound was found to inhibit growth in a dose-dependent manner when combined with other agents like erlotinib .
In Vivo Studies
In animal models, this compound has been shown to inhibit tumor growth effectively. In particular, it has been tested on nude mice bearing xenografts of lung cancer cells, demonstrating significant antitumor activity .
Neurological Effects
Beyond its anticancer properties, this compound has been investigated for its effects on anxiety-related behaviors:
- Anxiolytic Activity : In microinfusion studies within the dorsal raphé nucleus, this compound increased social interaction under stress conditions, suggesting potential therapeutic applications for anxiety disorders .
Case Study: Cancer Treatment
A study focusing on the combination of this compound with erlotinib highlighted its potential in treating advanced HNSCC. The combination therapy showed enhanced efficacy compared to monotherapy with either agent alone, indicating a synergistic effect that warrants further clinical investigation .
Research Findings on Inflammatory Responses
Recent investigations into the anti-inflammatory properties of this compound revealed its ability to mitigate cisplatin-induced nephrotoxicity in renal proximal tubular cells (HK2). The compound effectively reduced inflammatory markers such as TNF-α and IL-6 when used in conjunction with cisplatin treatment .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUWNLENRUDHR-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431389 | |
Record name | PD 176252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204067-01-6 | |
Record name | PD-176252 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 176252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-176252 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.